molecular formula C14H18N2O4 B10974673 N-(4-methoxy-2-nitrophenyl)cyclohexanecarboxamide

N-(4-methoxy-2-nitrophenyl)cyclohexanecarboxamide

Cat. No.: B10974673
M. Wt: 278.30 g/mol
InChI Key: BBRYWZCRZAHLHC-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-nitrophenyl)cyclohexanecarboxamide is an organic compound with the molecular formula C14H18N2O4 It is characterized by the presence of a cyclohexane ring attached to a carboxamide group, which is further substituted with a 4-methoxy-2-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-nitrophenyl)cyclohexanecarboxamide typically involves the following steps:

    Nitration: The starting material, 4-methoxyaniline, undergoes nitration to form 4-methoxy-2-nitroaniline.

    Acylation: The nitroaniline derivative is then acylated with cyclohexanecarboxylic acid chloride in the presence of a base such as pyridine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2-nitrophenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions for nucleophilic substitution.

Major Products

    Reduction: N-(4-amino-2-methoxyphenyl)cyclohexanecarboxamide.

    Substitution: Depending on the nucleophile, various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

N-(4-methoxy-2-nitrophenyl)cyclohexanecarboxamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of nitro and methoxy substituents on biological activity. It may serve as a model compound in the development of new pharmaceuticals.

Medicine

Potential therapeutic applications include its use as a precursor in the synthesis of drugs targeting specific receptors or enzymes. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or antimicrobial effects.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-nitrophenyl)cyclohexanecarboxamide depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates, which may contribute to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxy-2-nitrophenyl)cyclohexanecarboxamide is unique due to the specific positioning of the methoxy and nitro groups, which can influence its reactivity and interactions with biological targets. This positional specificity can lead to distinct pharmacological profiles compared to its analogs.

Properties

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

N-(4-methoxy-2-nitrophenyl)cyclohexanecarboxamide

InChI

InChI=1S/C14H18N2O4/c1-20-11-7-8-12(13(9-11)16(18)19)15-14(17)10-5-3-2-4-6-10/h7-10H,2-6H2,1H3,(H,15,17)

InChI Key

BBRYWZCRZAHLHC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2CCCCC2)[N+](=O)[O-]

Origin of Product

United States

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